

# ATN-161: A Non-RGD Based Integrin Binding Peptide - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**ATN-161** (Ac-PHSCN-NH2) is a synthetic pentapeptide that has garnered significant interest as a therapeutic agent due to its unique mechanism of targeting integrins, key regulators of cell adhesion, signaling, and angiogenesis.[1] Unlike many integrin inhibitors that target the classic Arginine-Glycine-Aspartate (RGD) binding motif, **ATN-161** is a non-RGD based peptide derived from the synergy region of fibronectin.[1][2] This guide provides a comprehensive technical overview of **ATN-161**, including its mechanism of action, a summary of key quantitative data, detailed experimental protocols, and a visualization of its proposed signaling pathways.

### Introduction

Integrins are a family of transmembrane heterodimeric receptors that mediate cell-matrix and cell-cell interactions, playing a crucial role in various physiological and pathological processes, including angiogenesis, tumor growth, and metastasis.[3][4] The  $\alpha$ 5 $\beta$ 1 integrin, a key receptor for the extracellular matrix protein fibronectin, is particularly upregulated on activated endothelial cells and various tumor cells, making it an attractive target for anti-cancer therapies.

**ATN-161** is a five-amino-acid peptide (Ac-Pro-His-Ser-Cys-Asn-NH2) designed to mimic the PHSRN synergy sequence of fibronectin, with a cysteine substitution for arginine to enhance its activity. It acts as an antagonist of several integrins, most notably  $\alpha 5\beta 1$ , and has demonstrated anti-angiogenic, anti-tumor, and anti-metastatic properties in numerous preclinical models.



### **Mechanism of Action**

**ATN-161** functions as a non-competitive inhibitor of integrin binding. It does not block the RGD binding site but instead interacts with the  $\beta$  subunit of several integrins, including  $\alpha 5\beta 1$ ,  $\alpha \nu \beta 3$ , and  $\alpha \nu \beta 5$ . This interaction is thought to lock the integrin in an inactive conformation, thereby inhibiting downstream signaling pathways crucial for cell migration, proliferation, and survival. The free cysteine thiol in **ATN-161** is critical for its binding and activity.

The binding of **ATN-161** to  $\alpha 5\beta 1$  integrin has been shown to modulate several downstream signaling pathways, including the focal adhesion kinase (FAK), mitogen-activated protein kinase (MAPK), and protein kinase A (PKA) pathways. By inhibiting these pathways, **ATN-161** can suppress endothelial cell migration and tube formation, key steps in angiogenesis, and induce apoptosis in tumor cells.

## **Quantitative Data Summary**

The following tables summarize key quantitative data from preclinical and clinical studies of **ATN-161**.

Table 1: In Vitro Efficacy of ATN-161



| Assay                                    | Cell Type  | Parameter                                         | Effective<br>Concentration | Reference |
|------------------------------------------|------------|---------------------------------------------------|----------------------------|-----------|
| Angiogenesis<br>Inhibition<br>(Matrigel) | -          | Inhibition of<br>Angiogenesis                     | 1 and 10 μmol/L            |           |
| MAPK Phosphorylation Inhibition          | MDA-MB-231 | Maximal<br>Inhibition                             | 20 μmol/L                  | _         |
| Cell Migration<br>Inhibition             | hCECs      | Inhibition of VEGF-induced migration              | Starting at 100<br>nM      |           |
| SARS-CoV-2<br>Spike Protein<br>Binding   | -          | Maximum<br>Inhibition of<br>Spike-α5β1<br>Binding | 100 nM                     | _         |
| SARS-CoV-2<br>Infection<br>Inhibition    | VeroE6     | IC50                                              | 3.16 μΜ                    | _         |

Table 2: In Vivo Efficacy of ATN-161



| Model                          | Animal               | Dosage                                      | Effect                                                                | Reference |
|--------------------------------|----------------------|---------------------------------------------|-----------------------------------------------------------------------|-----------|
| Lewis Lung<br>Carcinoma        | Mice                 | 1 to 10 mg/kg<br>(thrice weekly)            | Optimal dose range for tumor growth inhibition                        |           |
| Breast Cancer<br>Metastasis    | BALB/c nu/nu<br>mice | 0.05-1 mg/kg/day<br>(i.v.)                  | Dose-dependent<br>decrease in<br>tumor volume<br>and metastasis       |           |
| Colorectal Liver<br>Metastases | BALB/c mice          | 100 mg/kg (every<br>3rd day, i.p.)          | Reduced tumor<br>burden and<br>number of<br>metastases (with<br>5-FU) | _         |
| Oxygen-Induced<br>Retinopathy  | Mice                 | 1.0 μg/μL and 10<br>μg/μL<br>(intravitreal) | Inhibition of integrin α5β1 expression                                | -         |

Table 3: Phase I Clinical Trial Pharmacokinetics (Single 10-min Infusion)



| Dose Level<br>(mg/kg) | Cmax<br>(ng/mL) | AUC<br>(ng·h/mL) | t1/2 (h) | CL<br>(mL/min) | Vss (L) |
|-----------------------|-----------------|------------------|----------|----------------|---------|
| 0.1                   | 133             | 118              | 3.2      | 14.8           | 3.2     |
| 0.25                  | 323             | 283              | 3.5      | 15.3           | 3.5     |
| 0.5                   | 651             | 550              | 3.8      | 15.8           | 4.0     |
| 1.0                   | 1310            | 1120             | 4.2      | 15.5           | 4.5     |
| 2.0                   | 2580            | 2240             | 4.5      | 15.4           | 4.8     |
| 4.0                   | 5210            | 4610             | 4.8      | 15.1           | 5.0     |
| 8.0                   | 12100           | 11800            | 5.0      | 11.8           | 4.2     |
| 16.0                  | 28500           | 29100            | 4.9      | 9.7            | 3.4     |

Data adapted

from a Phase

1 clinical trial

in patients

with

advanced

solid tumors.

## **Experimental Protocols**

This section provides an overview of key experimental methodologies used to characterize **ATN-161**.

## **Synthesis of ATN-161**

**ATN-161** (Ac-PHSCN-NH2) is synthesized using solid-phase peptide synthesis methodologies. The peptide is acetylated at the N-terminus and amidated at the C-terminus to increase its stability and biological activity.

## **In Vitro Assays**

• Cell Migration Assay:



- Human choroidal endothelial cells (hCECs) are seeded in the upper chamber of a Transwell plate.
- The lower chamber contains medium with a chemoattractant, such as VEGF (20 ng/mL).
- ATN-161 is added to the upper chamber at various concentrations.
- After incubation, non-migrated cells are removed from the top of the membrane.
- Migrated cells on the bottom of the membrane are fixed, stained, and counted.
- Capillary Tube Formation Assay:
  - A synthetic matrix, such as Matrigel, is coated onto the wells of a 96-well plate.
  - hCECs are seeded onto the Matrigel-coated wells.
  - Cells are treated with VEGF and different concentrations of ATN-161.
  - After incubation, the formation of capillary-like structures (tubes) is observed and quantified by measuring the total tube length.
- Western Blot Analysis for MAPK Phosphorylation:
  - MDA-MB-231 cells are serum-starved overnight.
  - Cells are treated with various concentrations of ATN-161 (1-100 μmol/L) for different time periods (15-60 minutes).
  - Cell lysates are collected and protein concentrations are determined.
  - Proteins are separated by SDS-PAGE and transferred to a membrane.
  - The membrane is probed with antibodies against phosphorylated MAPK (p-MAPK) and total MAPK.
  - Blots are developed using enhanced chemiluminescence.



#### In Vivo Models

- · Matrigel Plug Angiogenesis Assay:
  - Liquid Matrigel is mixed with angiogenesis inducers like VEGF (300 ng/mL) and FGF-2 (800 ng/mL), with or without ATN-161 at various concentrations.
  - The mixture is injected subcutaneously into mice.
  - After a set period (e.g., 7-10 days), the Matrigel plugs are excised.
  - The extent of angiogenesis is quantified by measuring the hemoglobin content within the plugs or by histological analysis of vessel formation.
- Murine Tumor Models (e.g., Lewis Lung Carcinoma, Colorectal Liver Metastases):
  - Tumor cells (e.g., Lewis lung carcinoma cells or CT26 colon cancer cells) are implanted into mice, either subcutaneously or into the spleen to induce liver metastases.
  - Mice are randomized into treatment groups: control (saline), ATN-161 alone,
     chemotherapy alone (e.g., 5-FU), or combination therapy.
  - ATN-161 is administered intravenously or intraperitoneally at specified doses and schedules.
  - Tumor growth is monitored by measuring tumor volume or liver weight.
  - At the end of the study, tumors are excised for analysis of microvessel density, cell proliferation (e.g., Ki-67 staining), and apoptosis (e.g., TUNEL assay).

# **Signaling Pathways and Visualizations**

The following diagrams illustrate the proposed mechanism of action and experimental workflows for **ATN-161**.





#### Click to download full resolution via product page

Caption: Proposed mechanism of ATN-161 action on integrin signaling.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Atn-161 | C23H35N9O8S | CID 9960285 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Inhibition of integrin alpha5beta1 function with a small peptide (ATN-161) plus continuous
   5-FU infusion reduces colorectal liver metastases and improves survival in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ATN-161: A Non-RGD Based Integrin Binding Peptide -A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684015#atn-161-as-a-non-rgd-based-integrin-binding-peptide]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com